molecular formula C10H8BrNO B1431266 Oxazole, 5-bromo-2-(2-methylphenyl)- CAS No. 1391739-99-3

Oxazole, 5-bromo-2-(2-methylphenyl)-

Cat. No. B1431266
M. Wt: 238.08 g/mol
InChI Key: YYFOKLYPAPYYJL-UHFFFAOYSA-N
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Description

“Oxazole, 5-bromo-2-(2-methylphenyl)-” is a chemical compound with the CAS Number: 2028261-97-2 . It has a molecular weight of 238.08 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of oxazole compounds, including “Oxazole, 5-bromo-2-(2-methylphenyl)-”, is a complex process that has been the subject of extensive research . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “Oxazole, 5-bromo-2-(2-methylphenyl)-” includes an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “Oxazole, 5-bromo-2-(2-methylphenyl)-” are complex and can involve various interactions with receptors and enzymes in biological systems . The compound’s reactivity is influenced by its oxazole ring and the presence of the bromo and methylphenyl groups .


Physical And Chemical Properties Analysis

“Oxazole, 5-bromo-2-(2-methylphenyl)-” is a solid compound with a molecular weight of 238.08 . It is typically stored at temperatures between 2-8°C .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation .

Future Directions

Oxazole compounds, including “Oxazole, 5-bromo-2-(2-methylphenyl)-”, have been the focus of extensive research due to their potential applications in various fields. They are becoming increasingly important in the field of medicinal chemistry, with researchers globally synthesizing diverse oxazole derivatives for various biological activities .

properties

IUPAC Name

5-bromo-2-(2-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFOKLYPAPYYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 5-bromo-2-(2-methylphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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